molecular formula C24H26N5NaO3S B13815388 1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt CAS No. 36904-62-8

1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt

Cat. No.: B13815388
CAS No.: 36904-62-8
M. Wt: 487.6 g/mol
InChI Key: VKFNRTIHBARAEG-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a sulfonic acid group, an ethyl group, and multiple azo groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt typically involves a multi-step process. The initial step often includes the formation of the azo groups through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with another aromatic compound to form the azo linkage.

Subsequently, the sulfonic acid group is introduced through sulfonation, where the aromatic compound reacts with sulfuric acid or oleum. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the azo groups can engage in π-π stacking and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-, sodium salt
  • 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt

Uniqueness

1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt is unique due to the presence of multiple azo groups, which impart distinct electronic and steric properties. These features differentiate it from other similar compounds and contribute to its specific reactivity and applications.

Properties

CAS No.

36904-62-8

Molecular Formula

C24H26N5NaO3S

Molecular Weight

487.6 g/mol

IUPAC Name

sodium;3-[N-ethyl-3-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]propane-1-sulfonate

InChI

InChI=1S/C24H27N5O3S.Na/c1-3-29(16-7-17-33(30,31)32)23-14-15-24(19(2)18-23)28-27-22-12-10-21(11-13-22)26-25-20-8-5-4-6-9-20;/h4-6,8-15,18H,3,7,16-17H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

VKFNRTIHBARAEG-UHFFFAOYSA-M

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C.[Na+]

Origin of Product

United States

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